molecular formula C20H32N2O4 HCl B600915 N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride CAS No. 57898-71-2

N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride

Cat. No. B600915
CAS RN: 57898-71-2
M. Wt: 400.94
InChI Key:
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Description

An analogue of acebutolol

Scientific Research Applications

Molecular Interactions and Biological Assays

Hydroxypyridinones, a class of compounds similar in structure to N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, have been extensively studied for their potential medical uses, especially as efficient chelators for metals like aluminum (Al) and iron (Fe). These compounds are designed to improve physico-chemical and pharmacokinetic properties. They have shown promise in oral active aluminum chelation, suggesting potential applications in treatments involving metal toxicity or overload (Santos, 2002).

Phenolamides and Health Benefits

Phenolamides, which are structurally related to N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, are found throughout the plant kingdom. These compounds, like avenanthramides found in oats, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic activities. While the specific functions of many phenolamides in human health remain under investigation, the potential health benefits they offer, particularly in relation to dietary sources, highlight the importance of further research in this area (Wang, Snooks, & Sang, 2020).

Neuropharmacology and Gut-Brain Axis

Studies on butyrate, a compound structurally similar to N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, indicate its influence on brain function and behavior, mediated by microbial metabolites. Butyrate and similar short-chain fatty acids (SCFAs) have shown promising effects in treating various diseases, including neurological disorders. The compound's role as a potent regulator in host energy metabolism and immune functions, coupled with its potential as a neuropharmacological agent, underscores the importance of exploring similar compounds for their effects on the microbiota-gut-brain axis (Stilling et al., 2016).

properties

IUPAC Name

N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQLJJJTTFSZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747419
Record name N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride

CAS RN

57898-71-2
Record name N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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